Methyl 5-(pyrazin-2-yl)nicotinate
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Overview
Description
Methyl 5-(pyrazin-2-yl)nicotinate: is a chemical compound with the molecular formula C11H9N3O2 . It is a derivative of nicotinic acid and contains both a pyrazine and a nicotinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(pyrazin-2-yl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. One common method includes the reaction of 5-(pyrazin-2-yl)nicotinic acid with methanol under acidic conditions to form the ester. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(pyrazin-2-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of 5-(pyrazin-2-yl)nicotinic acid.
Reduction: Formation of 5-(pyrazin-2-yl)nicotinyl alcohol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-(pyrazin-2-yl)nicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of coordination polymers and other advanced materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism of action of Methyl 5-(pyrazin-2-yl)nicotinate involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating enzyme activity or receptor binding. The pyrazine moiety is known to interact with various biological targets, influencing pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Methyl nicotinate: Similar in structure but lacks the pyrazine ring.
5-(pyrazin-2-yl)isophthalic acid: Contains a similar pyrazine moiety but differs in the carboxylic acid groups.
Uniqueness: Methyl 5-(pyrazin-2-yl)nicotinate is unique due to the presence of both pyrazine and nicotinate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1346687-23-7 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
methyl 5-pyrazin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)9-4-8(5-13-6-9)10-7-12-2-3-14-10/h2-7H,1H3 |
InChI Key |
XGSMGLZZRJAQIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=NC=CN=C2 |
Origin of Product |
United States |
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